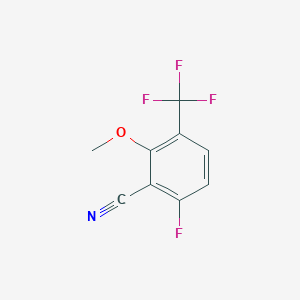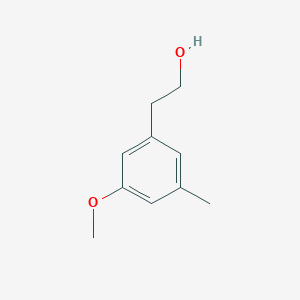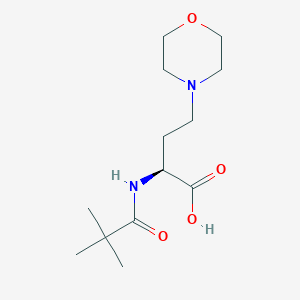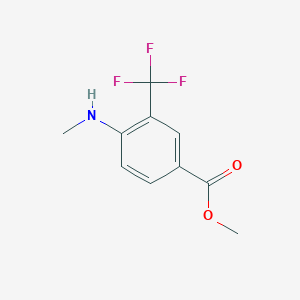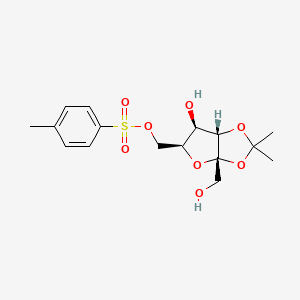
6-O-Tosyl-2,3-O-isopropylidene-a-L-sorbofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-O-Tosyl-2,3-O-isopropylidene-a-L-sorbofuranose is a chemical compound with the molecular formula C16H22O8S and a molecular weight of 374.41 g/mol . This compound is a derivative of sorbofuranose, a sugar molecule, and is characterized by the presence of tosyl and isopropylidene groups. It is commonly used in proteomics research and other scientific studies due to its versatile chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Tosyl-2,3-O-isopropylidene-a-L-sorbofuranose typically involves the protection of the hydroxyl groups of sorbofuranose followed by tosylation. The process can be summarized as follows:
Protection of Hydroxyl Groups: Sorbofuranose is treated with acetone and an acid catalyst to form the isopropylidene derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-O-Tosyl-2,3-O-isopropylidene-a-L-sorbofuranose undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be displaced by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones .
Applications De Recherche Scientifique
6-O-Tosyl-2,3-O-isopropylidene-a-L-sorbofuranose is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Mécanisme D'action
The mechanism of action of 6-O-Tosyl-2,3-O-isopropylidene-a-L-sorbofuranose involves its ability to undergo various chemical transformations. The tosyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The isopropylidene group provides protection to the hydroxyl groups, allowing selective reactions at other positions. These properties make the compound a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-O-Tosyl-2,3-O-isopropylidene-D-glucopyranose: Similar in structure but derived from glucose instead of sorbose.
6-O-Tosyl-2,3-O-isopropylidene-D-mannopyranose: Another similar compound derived from mannose.
Uniqueness
6-O-Tosyl-2,3-O-isopropylidene-a-L-sorbofuranose is unique due to its specific configuration and the presence of both tosyl and isopropylidene groups. This combination of functional groups provides distinct reactivity and makes it a valuable compound for various synthetic applications .
Propriétés
Formule moléculaire |
C16H22O8S |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
[(3aS,5S,6R,6aS)-6-hydroxy-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H22O8S/c1-10-4-6-11(7-5-10)25(19,20)21-8-12-13(18)14-16(9-17,22-12)24-15(2,3)23-14/h4-7,12-14,17-18H,8-9H2,1-3H3/t12-,13+,14-,16-/m0/s1 |
Clé InChI |
BPANMSDDTZZEDD-FQLMCAECSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2[C@H]([C@H]3[C@@](O2)(OC(O3)(C)C)CO)O |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C3C(O2)(OC(O3)(C)C)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B15200783.png)
![ethyl (3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B15200791.png)
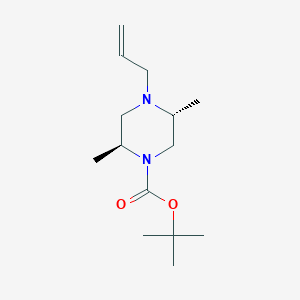


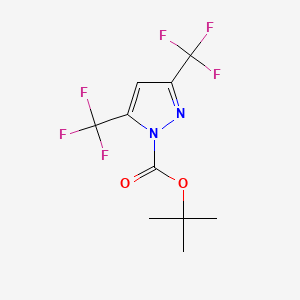

![Ethyl 2-iodo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B15200830.png)
